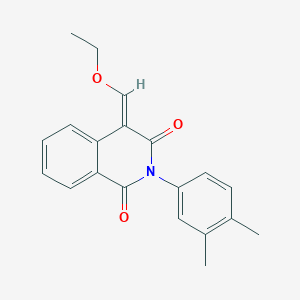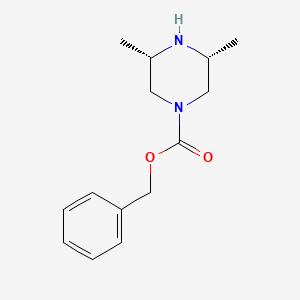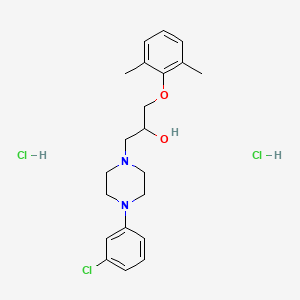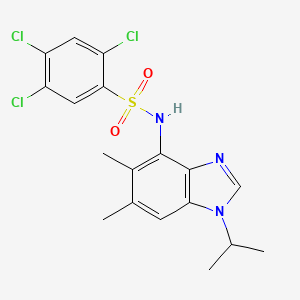
2-(3,4-Dimethylphenyl)-4-(ethoxymethylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dimethylphenyl)-4-(ethoxymethylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione is a useful research compound. Its molecular formula is C20H19NO3 and its molecular weight is 321.376. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Reactions
Ritter Reaction Synthesis : This compound can be synthesized via the Ritter reaction, involving the reaction of 4-methoxy-3,5-dimethylphenyl with nitriles in sulfuric acid, leading to various derivatives including 3,4-dihydroisoquinolines (Rozhkova et al., 2013).
Condensation Synthesis : It can also be produced through condensation of tetrahydroisoquinoline-1,3-dione and arylcarboxy-aldehydes in the presence of potassium fluoride, using solvent-free conditions and microwave irradiation (Villemin et al., 1998).
Wittig Reaction : In the Wittig reaction, 3-hydroxy-1,2,3,4-tetrahydroquinoline-2,4-diones react with ethyl (triphenyl-phosphoranylidene)acetate to yield E-4-carbethoxymethylene-1,2,3,4-tetra-hydro-2-quinolones and butenolides (Kafka et al., 1996).
Potential Applications
Organic Light-Emitting Device Applications : Derivatives of this compound, like 1,8-naphthalimide, have been explored for use in organic light-emitting devices. Their molecular structures and photophysical characteristics have been studied, indicating potential in this area (Luo et al., 2015).
Synthesis of Quinones : 1,2-Disubstituted 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-diones, a class of quinones, have been synthesized using activated Pictet-Spengler reactions and oxidation processes, which could open up new avenues in quinone research (Shinkevich et al., 2011).
Facile Synthesis of Dihydroquinolinones : The compound has been used in manganese(III)-mediated synthesis of 4,4-bis(ethoxycarbonyl)-3,4-dihydro-2(1H)-quinolinones, showcasing selectivity in cyclization processes (Tsubusaki & Nishino, 2009).
特性
IUPAC Name |
(4E)-2-(3,4-dimethylphenyl)-4-(ethoxymethylidene)isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-4-24-12-18-16-7-5-6-8-17(16)19(22)21(20(18)23)15-10-9-13(2)14(3)11-15/h5-12H,4H2,1-3H3/b18-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFUJFDKZLACMS-LDADJPATSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC(=C(C=C3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C/1\C2=CC=CC=C2C(=O)N(C1=O)C3=CC(=C(C=C3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-([1,1'-biphenyl]-4-yl)-N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2355237.png)
![3-ethylsulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2355238.png)
![(5Z)-1-ethyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2355239.png)



![Methyl 2-{2-[3-(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamido}benzoate](/img/structure/B2355249.png)
![N-(3-methylphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2355250.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B2355252.png)


![11-acetyl-4-(4-methoxyphenyl)-5-methylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2355256.png)
